5-Methyl-2-(trifluoromethyl)benzoic acid

Medicinal Chemistry Lipophilicity ADME

Researchers developing GLP-1 receptor modulators require the precise 2-CF3/5-CH3 substitution pattern for optimal target binding-generic regioisomers cannot substitute. 5-Methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-68-4) delivers this exact regiochemistry. • XLogP3 = 2.7 - ideal lipophilicity for CNS penetration & oral bioavailability optimization • Key precursor for polyfluoroalkyl-substituted terephthalic acid monomers (high-performance polymers) • Mp 90-94°C; distinct crystal packing enables solid-form structure-property relationship studies Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 120985-68-4
Cat. No. B178108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethyl)benzoic acid
CAS120985-68-4
Synonyms5-METHYL-2-(TRIFLUOROMETHYL)BENZOIC ACID
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyYYEMDMKMHBXYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(trifluoromethyl)benzoic Acid: Key Properties


5-Methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-68-4) is a fluorinated aromatic carboxylic acid belonging to the class of substituted benzoic acids. It features a methyl group at the 5-position and a trifluoromethyl group at the 2-position on the benzene ring [1]. The compound has a molecular formula of C9H7F3O2 and a molecular weight of 204.15 g/mol. Its predicted pKa is 3.30 ± 0.36, and it exhibits an XLogP3-AA value of 2.7, indicating moderate lipophilicity [1]. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly for introducing fluorinated motifs into bioactive molecules .

Synthetic role
Fluorinated aromatic building block for medicinal chemistry and agrochemical intermediates.
Electronic profile
Synergistic 2-CF3/5-CH3 substitution modulates ring electronics and carboxylic acid acidity.
Property tuning
Reported moderate lipophilicity supports ADME property optimization in lead development.

5-Methyl-2-(trifluoromethyl)benzoic Acid: Why Analogs Fall Short


Simple substitution of 5-Methyl-2-(trifluoromethyl)benzoic acid with other trifluoromethylbenzoic acid isomers or non-fluorinated analogs is not feasible due to the synergistic electronic and steric effects conferred by the specific 2-trifluoromethyl and 5-methyl substitution pattern. The ortho-trifluoromethyl group strongly withdraws electron density from the aromatic ring, while the para-methyl group donates electrons, creating a unique electronic environment that modulates the acidity of the carboxylic acid and the reactivity of the ring toward electrophilic substitution . This precise substitution pattern is essential for maintaining the desired lipophilicity (XLogP3 2.7) and for achieving the correct molecular recognition in biological targets, as demonstrated by its use in GLP-1 receptor modulators [1]. Substituting a regioisomer or removing the methyl group alters these properties, potentially compromising downstream synthetic efficiency or biological activity.

Electronic shift Ortho-CF3 withdraws, para-CH3 donates; regioisomers invert this balance, altering carboxylic acid reactivity.
Recognition mismatch Des-methyl or differently substituted analogs may fail to replicate the molecular recognition observed in GLP-1 receptor modulator patents.
Crystal packing 5-CH3 disrupts the carboxylic acid dimer motif of the des-methyl analog, altering melting point and dissolution behavior.

5-Methyl-2-(trifluoromethyl)benzoic Acid: Evidence vs. Analogs


Lipophilicity Boost over 2-(Trifluoromethyl)benzoic Acid

The addition of a 5-methyl group to the 2-(trifluoromethyl)benzoic acid scaffold increases lipophilicity, as quantified by the XLogP3-AA value. The target compound has an XLogP3-AA of 2.7, whereas the des-methyl analog, 2-(trifluoromethyl)benzoic acid, has an XLogP3-AA of 2.4 [1]. This difference can impact membrane permeability and distribution in biological systems.

Lipophilicity boost
Cross-study comparable
XLogP3-AA 2.7 vs des-methyl analog 2.4 (Δ +0.3)
Reported lipophilicity increase may influence permeability and distribution in biological models.
Computed by PubChem XLogP3 algorithm.
Medicinal Chemistry Lipophilicity ADME

GLP-1 Receptor Modulator Intermediate

The 5-methyl-2-(trifluoromethyl)benzoyl moiety is a key structural component in a series of GLP-1 receptor stabilizers and modulators disclosed in US20140336185A1 [1]. In these compounds, the ortho-trifluoromethyl group is essential for binding to the GLP-1 receptor, while the 5-methyl group influences the overall molecular conformation and metabolic stability. While other substituted benzoyl groups could be used, the specific 5-methyl-2-(trifluoromethyl)benzoyl fragment provides a balance of steric bulk and electronic properties that is difficult to replicate with other regioisomers or simpler analogs.

GLP-1 modulator intermediate
Patent context
Key benzoyl fragment in disclosed GLP-1 receptor stabilizers (US20140336185A1)
Supports targeted procurement for GLP-1 receptor modulator research.
Binding specificity inferred from patent claims.
Diabetes GLP-1 Drug Discovery

Crystal Structure vs. 2-(Trifluoromethyl)benzoic Acid

The crystal structure of 5-Methyl-2-(trifluoromethyl)benzoic acid has been determined and shows a unique packing arrangement driven by O–H···O hydrogen bonds and C–H···F interactions [1]. In contrast, the crystal structure of 2-(trifluoromethyl)benzoic acid (the des-methyl analog) displays a different hydrogen-bonding network, with dimers formed via carboxylic acid pairs [2]. The presence of the methyl group in the target compound disrupts this dimeric motif, leading to a chain-like supramolecular structure. This difference can affect physical properties such as melting point, solubility, and crystal morphology, which are critical for formulation and handling.

Crystal packing vs des-methyl
Cross-study comparable
Target: O–H···O chains (mp 90–94°C)
Comparator: Carboxylic acid dimers (mp 110–112°C)
Solid-state packing difference may affect dissolution and processability in formulation studies.
Structures determined at 173 K (target) vs room temperature (comparator).
Crystallography Solid-State Chemistry Polymorph Screening

Polyfluoroalkyl Terephthalic Acid Synthesis

5-Methyl-2-(trifluoromethyl)benzoic acid is employed as a starting material in the synthesis of novel terephthalic acids containing polyfluoroalkyl groups [1]. In a study by Kuwabara et al., the compound was converted via a Diels-Alder adduct aromatization sequence to yield fluorinated terephthalic acids. This route provides access to monomers for high-performance polymers with enhanced thermal and chemical stability. In contrast, non-fluorinated or differently substituted benzoic acids would not yield the same degree of fluorination in the final product.

Fluorinated monomer synthesis
Data to verify
Precursor for polyfluoroalkyl terephthalic acids via Diels–Alder aromatization
Supports fluorinated polymer research; method context requires verification.
Source reference not provided; confirm synthetic details independently.
Fluorine Chemistry Material Science Organic Synthesis

Melting Point and Purity vs. Isomers

The melting point of 5-Methyl-2-(trifluoromethyl)benzoic acid is reported to be 90-94°C , which is significantly lower than that of 2-(trifluoromethyl)benzoic acid (110-112°C) and 4-(trifluoromethyl)benzoic acid (220-222°C) [1]. This lower melting point can be advantageous in formulations requiring lower processing temperatures or in applications where a liquid or low-melting intermediate is preferred. Additionally, the compound is commercially available in high purity (≥97% by HPLC) , ensuring reliable performance in sensitive chemical transformations.

Melting point vs isomers
Cross-study comparable
Target mp 90–94°C
2-CF₃ isomer 110–112°C (Δ -20°C)
4-CF₃ isomer 220–222°C (Δ -128°C)
Lower melting point may simplify handling and energy input in large-scale processes.
Commercial purity ≥97% (HPLC) supports reliable transformation performance.
Physical Properties Quality Control Procurement

5-Methyl-2-(trifluoromethyl)benzoic Acid: Applications


GLP-1 Receptor Modulators for Diabetes and Obesity

The 5-methyl-2-(trifluoromethyl)benzoyl group is a key pharmacophore in a series of GLP-1 receptor stabilizers and modulators disclosed in patent US20140336185A1 [1]. Researchers developing novel GLP-1 agonists or allosteric modulators should prioritize this compound to access the specific substitution pattern required for optimal receptor binding and metabolic stability.

Fluorinated Polymers and Advanced Materials

As demonstrated by Kuwabara et al., 5-Methyl-2-(trifluoromethyl)benzoic acid is a valuable precursor for synthesizing polyfluoroalkyl-substituted terephthalic acids [2]. These monomers can be used to create high-performance polymers with enhanced thermal stability, chemical resistance, and dielectric properties for electronics, aerospace, and specialty coatings.

CNS and Lipophilic Drug Scaffolds

With an XLogP3-AA of 2.7, this compound offers a moderate lipophilicity profile that is ideal for designing CNS-penetrant drugs or for improving the oral bioavailability of otherwise polar molecules [3]. Its unique electronic profile, resulting from the ortho-trifluoromethyl and para-methyl substitution, can be leveraged to modulate pKa and metabolic stability in lead optimization campaigns.

Crystallization and Solid-State Formulation

The distinct crystal packing and lower melting point (90-94°C) of this compound, compared to its isomers, make it a candidate for studying structure-property relationships in pharmaceutical solid forms [4]. It can serve as a model compound for understanding the impact of substitution on crystal habit, solubility, and processability.

Application
Selection Property
Validation Focus
GLP-1 receptor modulator discovery research
2-CF₃/5-CH₃ benzoyl pharmacophore
Receptor binding and metabolic stability assays
Fluorinated polymer monomer synthesis
Precursor to polyfluoroalkyl terephthalic acids
Thermal and chemical resistance testing
CNS drug discovery scaffolds
Moderate lipophilicity profile
Permeability and metabolic stability screening
Crystallization and solid-form research
Distinct crystal packing from des-methyl analog
Dissolution rate and mechanical property evaluation

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